26-Deoxycimicifugoside
Vue d'ensemble
Description
26-Deoxycimicifugoside is a triterpene xyloside isolated from Cimicifuga racemosa . It is a natural product found in Actaea asiatica, Actaea racemosa, and Actaea simplex . It is used in traditional Chinese medicine for the treatment of Systemic Lupus Erythematosus .
Synthesis Analysis
The synthesis of 26-Deoxycimicifugoside involves complex chemical reactions. The structure of this compound was established using (1)H and (13)C NMR, IR and Raman spectroscopies, and Mass Spectrometry .Molecular Structure Analysis
The molecular formula of 26-Deoxycimicifugoside is C37H54O10 . Its molecular weight is 658.82 g/mol . The structure of this compound was determined using NMR data supported by DFT calculations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 26-Deoxycimicifugoside are complex and require advanced knowledge in organic chemistry. The (13)C CPMAS NMR spectra of the studied compounds provided data on their solid-state interactions .Physical And Chemical Properties Analysis
26-Deoxycimicifugoside is a solid substance with a white to off-white color .Applications De Recherche Scientifique
Antitumor Activity and Toxicity Reduction : A study by He et al. (2015) focused on teniposide, a derivative of podophyllotoxin, which includes 26-Deoxycimicifugoside. They developed a novel nanoparticle formulation to reduce systemic toxicity and enhance antitumor activity.
Structural and Spectroscopic Analysis : Research by Jamróz et al. (2012) isolated and analyzed compounds from Cimicifuga racemosa, including 23-epi-26-deoxycimicifugoside. They used NMR, IR, and Raman spectroscopies for structure elucidation.
DNA Damage and Apoptosis Induction : A study by Tepper and Studzinski (1992) discussed the effects of VM-26 (a compound related to 26-Deoxycimicifugoside) on DNA damage and apoptotic cell death.
Interaction with Topoisomerase II : Research by Ross et al. (1984) indicated that compounds like VM-26 interact with type II topoisomerase, a key protein in the DNA replication process.
dUTPase Inhibition and Antitumor Activity : Miyahara et al. (2012) developed potent inhibitors of human dUTPase, enhancing antitumor activity. This study, though not directly about 26-Deoxycimicifugoside, explores related pathways in cancer treatment.
Structural Elucidation of Related Compounds : Chen et al. (2002) isolated a new triterpene glycoside, 26-deoxyactein, and two known compounds from Cimicifuga racemosa, contributing to the understanding of compounds structurally related to 26-Deoxycimicifugoside.
Clinical Efficacy and Toxicity : Studies by O'dwyer et al. (1985) and Habibi et al. (1982) examined the clinical application, efficacy, and toxicity of teniposide, related to 26-Deoxycimicifugoside, in treating cancers.
Reversibility of DNA Damage : Hsiang and Liu (1989) explored the reversible DNA damage caused by topoisomerase II poisons like VM-26, providing insights into the mechanism of action of compounds related to 26-Deoxycimicifugoside.
Stereochemistry and Solid-State Interactions : Studies on Cimicifuga species, including the work by Kusano et al. (1998), offer valuable information on the stereochemistry and solid-state interactions of compounds similar to 26-Deoxycimicifugoside.
Safety And Hazards
Propriétés
IUPAC Name |
[(1R,1'S,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h9,18,20-22,24-30,39-41H,8,10-17H2,1-7H3/t18-,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKJAWKRZRAQQO-YTGDHQJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
26-Deoxycimicifugoside | |
CAS RN |
214146-75-5 | |
Record name | 26-Deoxycimicifugoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214146755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26-DEOXYCIMICIFUGOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7XN615A3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.